molecular formula C21H28O3 B024377 Cannabidiol hydroxyquinone CAS No. 137252-25-6

Cannabidiol hydroxyquinone

Cat. No.: B024377
CAS No.: 137252-25-6
M. Wt: 328.4 g/mol
InChI Key: WDXXEUARVHTWQF-DLBZAZTESA-N
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Description

Cannabidiol hydroxyquinone, also known as HU-331, is a derivative of cannabidiol. It is a quinone compound formed through the oxidation of cannabidiol. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .

Safety and Hazards

There are no clinical indications, safety, or tolerability data for using CBDHQ yet . CBDHQ may cause similar drug interactions or liver toxicity . The safety and toxicity profiles of CBDHQ remain to be clarified by additional studies .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Cannabidiol Hydroxy Quinone interacts with various enzymes and proteins. For instance, it has been found to inhibit the hepatic microsomal drug-metabolizing enzymes of mice . This inhibitory effect is stronger than that of CBD .

Cellular Effects

Cannabidiol Hydroxy Quinone has significant effects on various types of cells and cellular processes. It influences cell function by decreasing the total heme content by 21% and free SH groups by 11% in the microsomes .

Molecular Mechanism

At the molecular level, Cannabidiol Hydroxy Quinone exerts its effects through the decrease of cytochrome P-450 content . This suggests that it may bind to this enzyme, inhibiting its function and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it has a strong inhibitory effect on hepatic microsomal drug-metabolizing enzymes .

Metabolic Pathways

Cannabidiol Hydroxy Quinone is involved in the metabolic pathways related to the metabolism of CBD. It interacts with enzymes such as cytochrome P-450 .

Preparation Methods

Cannabidiol hydroxyquinone is synthesized through the oxidation of cannabidiol. The reaction typically involves the use of oxidizing agents such as potassium hydroxide. The process results in the formation of a violet color, which is indicative of the presence of the quinone structure . Industrial production methods for this compound are not extensively documented, but the synthesis generally follows standard organic chemistry protocols for quinone formation.

Chemical Reactions Analysis

Cannabidiol hydroxyquinone undergoes several types of chemical reactions, including:

    Oxidation: The compound itself is an oxidation product of cannabidiol.

    Reduction: It can be reduced back to its hydroquinone form.

    Substitution: Various substituents can be introduced into the quinone ring under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium hydroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cannabidiol hydroxyquinone is unique among quinone derivatives due to its specific formation from cannabidiol. Similar compounds include other cannabinoid-derived quinones, such as tetrahydrocannabinol hydroxyquinone. this compound stands out due to its potent anticancer properties and lower toxicity compared to other quinonoid compounds .

Conclusion

Cannabidiol

Properties

IUPAC Name

3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)19(21(24)20(15)23)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,24H,2,5-10H2,1,3-4H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXXEUARVHTWQF-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929758
Record name Cannabidiol hydroxyquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137252-25-6
Record name 3-Hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137252-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabidiol hydroxyquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137252256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiol hydroxyquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HU-331
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Q196L4AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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